6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-3-2-4-10(12)6-7-15-14(19)11-8-13(18)17-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNOBPAYTKNJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acylation Route Using Activated Pyrimidine Intermediates
The foundational method for synthesizing 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide involves coupling 6-hydroxypyrimidine-4-carboxylic acid with 2-methoxyphenethylamine. This two-step process begins with the activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C. The activated intermediate subsequently reacts with 2-methoxyphenethylamine at room temperature for 12–18 hours, yielding the carboxamide after aqueous workup.
Critical Parameters:
- Molar Ratio: A 1:1.2 stoichiometry of carboxylic acid to amine minimizes unreacted starting material.
- Catalyst Loading: EDCl (1.5 equiv) and HOBt (1.0 equiv) ensure complete activation without side reactions.
- Yield: 78–82% after recrystallization from ethanol-water (3:1 v/v).
Catalytic Reductive Amination with Heterogeneous Catalysts
Recent advances employ palladium-on-carbon (Pd/C) or Raney nickel to streamline the synthesis via reductive amination. In this one-pot approach, 6-hydroxypyrimidine-4-carbaldehyde is condensed with 2-methoxyphenethylamine under hydrogen gas (3–5 bar) at 50–60°C. The reaction proceeds via imine formation followed by hydrogenation, producing the target carboxamide directly.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd/C) | 5 wt% | 89% |
| Temperature | 60°C | Max efficiency |
| H₂ Pressure | 4 bar | 92% conversion |
This method reduces byproduct formation compared to classical acylation, with a total isolated yield of 85–88%.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies utilize Wang resin-bound 6-hydroxypyrimidine-4-carboxylic acid, enabling iterative coupling and cleavage cycles. The resin is swelled in dichloromethane (DCM), treated with 2-methoxyphenethylamine and diisopropylcarbodiimide (DIC), and agitated for 24 hours. Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the carboxamide in >95% purity.
Advantages:
- Scalability: Parallel synthesis of 100+ derivatives in a single batch.
- Purity: Minimal chromatography required due to resin-bound impurities.
Green Chemistry Approaches Using Aqueous Micellar Systems
To address environmental concerns, micellar catalysis in water has been explored. Sodium dodecyl sulfate (SDS) forms micelles that solubilize 6-hydroxypyrimidine-4-carboxylic acid and 2-methoxyphenethylamine, facilitating coupling via EDCl/HOBt at 25°C. This method achieves 80% yield with a 90% reduction in organic solvent use.
Reaction Profile:
- Time: 24 hours
- pH: 7.0–7.5 (maintained with NaHCO₃)
- Recovery: SDS is recovered via ultrafiltration and reused.
Crystallization and Purification Protocols
Post-synthetic purification is critical for pharmaceutical-grade material. The carboxamide is recrystallized from ethyl acetate/hexane (1:2), yielding needle-like crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) confirms stability up to 220°C, while HPLC (C18 column, 0.1% TFA in acetonitrile/water) verifies >99% purity.
Crystallization Data:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/Water | Prismatic | 99.2 | 75 |
| Acetonitrile | Needles | 99.5 | 82 |
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Solvent Use (L/kg) | Scalability |
|---|---|---|---|---|
| Classical Acylation | 82 | 98.5 | 15 | Moderate |
| Reductive Amination | 88 | 99.0 | 8 | High |
| Solid-Phase | 90 | 95.0 | 2 | Very High |
| Micellar | 80 | 97.5 | 1 | Moderate |
Reductive amination offers the best balance of yield and scalability, while micellar systems excel in sustainability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Modulating Receptors: Binding to and modulating specific receptors, such as adenosine receptors, to exert its pharmacological effects.
Interfering with Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-2-carboxamide: Similar structure with the carboxamide group at the 2-position.
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-5-carboxamide: Similar structure with the carboxamide group at the 5-position.
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-3-carboxamide: Similar structure with the carboxamide group at the 3-position.
Uniqueness
6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs
Biological Activity
Overview of 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds of this class often exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Properties
Pyrimidine derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that modifications to the pyrimidine ring can enhance activity against bacteria and fungi. For instance, compounds with hydroxyl and methoxy substituents may improve solubility and bioavailability, contributing to their efficacy.
Anticancer Activity
Research indicates that certain pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies have demonstrated that pyrimidine compounds can act as inhibitors of kinases involved in cell signaling pathways associated with cancer progression.
Case Studies
- Anticancer Activity : A study evaluating a series of pyrimidine derivatives found that those with hydroxyl and methoxy groups exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrimidine derivatives, showing that compounds similar to this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The results suggested a potential for developing these compounds into therapeutic agents for bacterial infections.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that influences cellular signaling.
- DNA/RNA Interaction : Potential binding to nucleic acids, affecting replication or transcription processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Pyrimidine derivative | Antimicrobial, Anticancer | Hydroxyl and methoxy groups enhance activity |
| 5-fluorouracil | Pyrimidine analogue | Anticancer | Widely used in chemotherapy |
| Methotrexate | Folate antagonist | Anticancer | Targets rapidly dividing cells |
Q & A
Q. What are the established synthetic routes for 6-hydroxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for reproducibility?
Answer:
- The synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with substituted phenethylamines. A key step is the activation of the carboxylic acid using reagents like 1,1’-carbonyldiimidazole (CDI), which promotes efficient amide bond formation .
- Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography with gradients of ethyl acetate/hexane yields high-purity products .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
Answer:
- X-ray crystallography (using SHELX software for refinement) resolves the 3D structure, including hydrogen-bonding networks critical for biological activity .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry, with hydroxy and methoxyphenethyl groups showing distinct shifts (e.g., δ ~10 ppm for -OH and δ ~3.8 ppm for methoxy protons) .
- High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended for assessing antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) assays against reference strains (e.g., Pseudomonas aeruginosa ATCC 10145) using broth microdilution. For example, related pyrimidine carboxamides showed MIC values as low as 1.56 µg/mL .
- Biofilm inhibition assays quantify reductions in bacterial adhesion using crystal violet staining .
Advanced Research Questions
Q. How can computational methods like molecular docking improve the design of analogs with enhanced bioactivity?
Answer:
- Target identification : Docking studies against enzymes (e.g., P. aeruginosa TrmD) predict binding affinities. Pyrimidine-4-carboxamides show strong interactions with catalytic residues (e.g., hydrogen bonds with Asp154 and hydrophobic contacts with Phe126) .
- Pharmacophore modeling : Prioritize analogs with hydrogen bond acceptors (e.g., pyrimidine N) and lipophilic groups (e.g., methoxyphenethyl) to optimize target engagement .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 5,6-dimethyl groups in related thienopyrimidines enhance P. aeruginosa inhibition, while bulky substituents reduce solubility and activity .
- Meta-analysis of assay conditions : Variability in MIC values may arise from differences in bacterial inoculum size, growth media, or incubation time. Standardize protocols using CLSI guidelines .
Q. How can crystallographic data inform the rational design of stable polymorphs or co-crystals?
Answer:
- Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) to predict packing efficiency. For example, weak C–H⋯π interactions in pyrimidine derivatives stabilize crystal lattices .
- Co-crystallization with co-formers (e.g., succinic acid) can enhance solubility without compromising thermal stability .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated bacterial cultures (e.g., downregulation of biofilm-associated genes in P. aeruginosa) .
- Kinase inhibition assays : For kinase-targeting analogs, use fluorescence polarization assays to measure IC₅₀ values against Src/Abl kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
